molecular formula C12H23NO4 B1376049 Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate CAS No. 1416439-68-3

Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate

Cat. No.: B1376049
CAS No.: 1416439-68-3
M. Wt: 245.32 g/mol
InChI Key: KKFSVQAEKAPAJT-UHFFFAOYSA-N
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Description

Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a dimethylmorpholine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylmorpholine-4-carboxylate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which allow for efficient and scalable synthesis. These systems enable precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form a primary alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, primary alcohols, and substituted morpholine derivatives. These products have various applications in chemical synthesis and research .

Scientific Research Applications

Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives, such as:

  • Tert-butyl 2,2-dimethylmorpholine-4-carboxylate
  • 6-(Hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
  • Tert-butyl 6-(hydroxymethyl)-morpholine-4-carboxylate

Uniqueness

Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate is unique due to the presence of both a tert-butyl group and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound in synthetic chemistry and research .

Biological Activity

Tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate, commonly referred to as Tert-butyl morpholine carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H23NO4
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 138165-75-0

The compound features a morpholine ring, which is known for its role in enhancing the solubility and bioavailability of various drugs. The tert-butyl and hydroxymethyl substituents contribute to its unique chemical behavior.

The biological activity of Tert-butyl morpholine carboxylate can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as a covalent inhibitor for specific enzymes involved in inflammatory responses. The ability to form stable adducts with target proteins enhances its therapeutic potential in conditions such as cancer and chronic inflammation .
  • Cytokine Modulation : Research has indicated that Tert-butyl morpholine carboxylate can modulate cytokine production, which is crucial in managing inflammatory diseases. The compound has shown efficacy in reducing levels of pro-inflammatory cytokines in vitro .
  • Antimicrobial Properties : Some studies have explored the antimicrobial potential of morpholine derivatives, suggesting that Tert-butyl morpholine carboxylate may exhibit activity against certain bacterial strains .

Case Study Analysis

A review of existing literature reveals several case studies highlighting the biological effects of Tert-butyl morpholine carboxylate:

  • Study on Inflammatory Response : A study evaluated the compound's effect on human whole blood (hWB) phenotypes, demonstrating a significant reduction in inflammatory cytokine responses with an IC50 value of approximately 10 nM . This indicates a strong potential for therapeutic applications in inflammatory diseases.
  • Cancer Cell Line Studies : In vitro experiments using cancer cell lines have shown that Tert-butyl morpholine carboxylate inhibits cell proliferation through apoptosis induction. The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and death .

Summary of Findings

Study FocusKey FindingsIC50 Value
Inflammatory CytokinesReduced cytokine production10 nM
Cancer Cell ProliferationInduced apoptosis in cancer cell linesNot specified

Properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-6-9(7-14)16-12(4,5)8-13/h9,14H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFSVQAEKAPAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)CO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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